3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA
Overview
Description
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a butoxybenzoyl thiourea structure
Scientific Research Applications
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the thiourea linkage by reacting the intermediate with butoxybenzoyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the thiourea linkage.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with a similar core structure but lacking the hydroxyphenyl and thiourea groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the thiourea linkage.
Benzoxazole: Similar to benzothiazole but with an oxygen atom in place of sulfur.
Uniqueness
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-butoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)28-25(32)26-17-11-12-21(29)19(15-17)24-27-20-9-4-5-10-22(20)33-24/h4-12,14-15,29H,2-3,13H2,1H3,(H2,26,28,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVODGYSYPLMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.